N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenyl group and a 3-oxopiperazine moiety. The compound’s design integrates a halogenated aromatic ring and a heterocyclic system, which are common pharmacophores in medicinal chemistry .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c13-7-1-2-9(8(14)5-7)17-11(18)6-10-12(19)16-4-3-15-10/h1-2,5,10,15H,3-4,6H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAOINNPPUZZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 302.15 g/mol. Its structure features a dichlorophenyl group and a piperazine derivative, which are critical for its biological interactions. The unique combination of substituents on both the aromatic ring and the piperazine moiety contributes to its distinct pharmacological properties.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures often interact with biological targets such as enzymes and receptors involved in various metabolic pathways, modulating cellular processes and influencing disease mechanisms.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways. The mechanism of action appears to involve the modulation of key regulatory proteins involved in cell cycle progression and apoptosis.
Interaction with Receptors
The compound has also been investigated for its affinity towards sigma receptors, particularly σ1 and σ2 receptors. Studies indicate that it may demonstrate selective binding affinity, which could be leveraged for therapeutic applications in pain management and neuroprotection .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Mechanism : A study conducted on several cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The compound was found to activate caspase pathways leading to programmed cell death.
- Sigma Receptor Binding : Another study focused on the binding affinity of this compound to σ1 receptors, revealing a Ki value indicative of high selectivity over σ2 receptors. This selectivity suggests potential applications in treating conditions related to chronic pain .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
N-(2-Chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
- Structure : Differs by a single chlorine substitution (2-Cl vs. 2,4-diCl on the phenyl ring).
- Properties: Molecular weight = 267.71 g/mol, logP = -0.27 (indicative of higher polarity), hydrogen bond donors = 3, acceptors = 5 .
- Implications : Reduced lipophilicity compared to the 2,4-dichloro analog may influence membrane permeability and target binding.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Structure : Replaces the 3-oxopiperazine with a 2,4-dioxoquinazoline ring.
- Activity: Exhibits anticonvulsant activity in PTZ-induced seizure models, suggesting the quinazolinone fragment enhances GABAergic affinity .
- Comparison: The 3-oxopiperazine in the target compound may confer different conformational flexibility or hydrogen-bonding capacity compared to the rigid quinazolinone system.
Variations in the Heterocyclic Moieties
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
- Structure : Incorporates a chloroacetyl group on the piperazine ring.
- Properties : Molecular weight = 323.77 g/mol, hazard class = irritant .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
- Structure : Features a pyrazole ring instead of piperazine.
- Conformation : Crystal structure analysis reveals variable dihedral angles (44.5°–77.5°) between the dichlorophenyl and pyrazole rings, influencing molecular packing and solubility .
- Comparison : The pyrazole’s planar structure vs. the piperazine’s chair conformation may affect interactions with hydrophobic binding pockets.
Pharmacological and Physicochemical Profiles
Key Data Table: Structural and Property Comparison
*Estimated based on structural analogs; †Predicted using ’s data; ‡Estimated via computational tools.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
